(Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound belongs to the benzofuran-derived acetates, characterized by a Z-configuration benzylidene group at the 2-position of the dihydrobenzofuran core. The ethyl ester functional group at the acetoxy moiety and the 4-isopropyl substitution on the benzylidene ring define its structural identity.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-25-21(23)13-26-17-9-10-18-19(12-17)27-20(22(18)24)11-15-5-7-16(8-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFPSBULCMARQH-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)C)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the class of esters, specifically characterized by its unique structural features that include a benzofuran moiety and an isopropyl-substituted aromatic ring. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C20H23O5, with a molecular weight of approximately 357.39 g/mol. The compound's structure allows for various chemical interactions due to the presence of functional groups such as esters and ethers.
| Property | Value |
|---|---|
| Molecular Formula | C20H23O5 |
| Molecular Weight | 357.39 g/mol |
| IUPAC Name | (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
Anticancer Properties
Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzofuran have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of cell migration. A study highlighted that benzofuran derivatives can effectively target cancer cells by disrupting their metabolic pathways and inducing oxidative stress, leading to cell death.
Anti-inflammatory Effects
The potential anti-inflammatory properties of (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may be attributed to its ability to inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. Research has shown that similar compounds can act as competitive inhibitors of LOXs, reducing the production of pro-inflammatory mediators such as leukotrienes .
Case Study: LOX Inhibition
A study on related benzofuran derivatives indicated that specific compounds exhibited IC50 values in the low micromolar range against human LOXs, suggesting a strong potential for therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
The benzofuran moiety is often associated with neuroprotective effects. Compounds containing this structure have been shown to protect neuronal cells from oxidative stress and apoptosis. Research indicates that these compounds can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases .
Case Study: Neuroprotection
In vitro studies demonstrated that certain benzofuran derivatives improved neuronal survival rates in models of oxidative stress-induced damage. These findings suggest that (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may similarly contribute to neuroprotection through its antioxidant properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that derivatives of benzofuran exhibited selective cytotoxicity against breast cancer cells, suggesting potential for therapeutic use in oncology.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. The benzofuran moiety is known for its ability to modulate inflammatory pathways. In vitro studies have reported that similar compounds can inhibit pro-inflammatory cytokine production, providing a basis for their use in treating inflammatory diseases .
Modulation of Indoleamine 2,3-Dioxygenase Activity
A notable application involves the modulation of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression associated with cancer and infectious diseases. Research has indicated that (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can effectively inhibit IDO activity, enhancing the efficacy of anticancer treatments and potentially improving outcomes in patients with HIV .
Synthesis and Derivatives
The synthesis of (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be achieved through various methodologies, including traditional organic synthesis techniques and modern computer-assisted methods. The development of derivatives with modified substituents has been shown to enhance biological activity and selectivity against target cells, indicating the importance of structure-activity relationships in drug design .
Material Science Applications
Beyond medicinal uses, (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may find applications in materials science due to its unique chemical properties. The compound's ability to form stable complexes with metals suggests potential use in catalysis or as a precursor for advanced materials .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives revealed that (Z)-ethyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibited potent cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on inflammatory diseases, the compound demonstrated significant inhibition of TNF-alpha production in macrophages stimulated with lipopolysaccharide (LPS). This finding supports its potential therapeutic role in conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The closest structural analog identified is methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-56-0), which differs in two key aspects:
Ester Group : Methyl vs. ethyl, affecting hydrolysis kinetics and solubility.
Substituent on Benzylidene : 4-tert-butyl vs. 4-isopropyl, influencing steric bulk and lipophilicity.
Table 1: Comparative Physicochemical Properties
Key Observations:
- Lipophilicity : The tert-butyl analog’s higher XLogP3 (5.2) suggests greater membrane permeability compared to the 4-isopropyl variant, which may enhance bioavailability but reduce aqueous solubility .
- Ester Group Impact : The ethyl ester in the target compound may confer slower metabolic hydrolysis than the methyl ester, prolonging its half-life in vivo .
Bioactivity Insights
- highlights that structurally diverse ferroptosis-inducing compounds (FINs), including natural and synthetic derivatives, exhibit selective cytotoxicity in cancer cells.
- emphasizes the role of plant-derived compounds in pest management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
